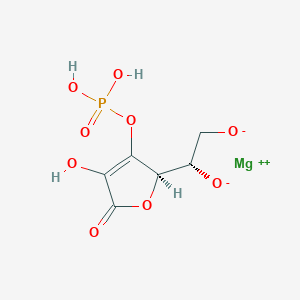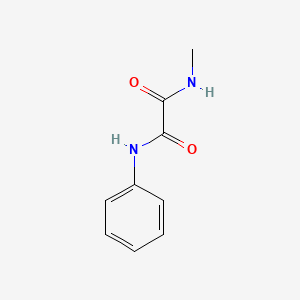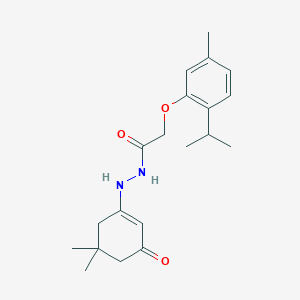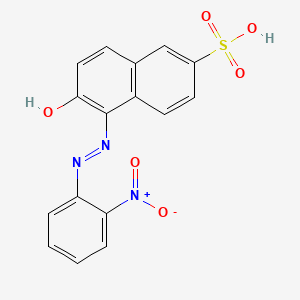![molecular formula C16H36N4O4 B14154229 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol CAS No. 7240-87-1](/img/structure/B14154229.png)
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol is a complex organic compound with the molecular formula C16H36N4O4 It is known for its unique structure, which includes a tetrazacyclododecane ring substituted with hydroxyethyl groups
Méthodes De Préparation
The synthesis of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,4,7,10-Tetraazacyclododecane and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.
Procedure: The 1,4,7,10-tetraazacyclododecane is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is studied for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport and utilization in biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms in the tetrazacyclododecane ring act as coordination sites for metal ions. This coordination can alter the chemical and physical properties of the metal ions, making them more reactive or stable, depending on the application.
Comparaison Avec Des Composés Similaires
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane: The parent compound without hydroxyethyl substitutions. It has similar coordination properties but lacks the additional functional groups that enhance its reactivity.
Tris(2-hydroxyethyl)amine: A simpler compound with three hydroxyethyl groups attached to a central nitrogen atom. It is used as a buffer and a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple coordination sites. It is widely used in various applications, including medicine and industry, but has a different structure and coordination chemistry compared to this compound.
Propriétés
Numéro CAS |
7240-87-1 |
|---|---|
Formule moléculaire |
C16H36N4O4 |
Poids moléculaire |
348.48 g/mol |
Nom IUPAC |
2-[4,7,10-tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol |
InChI |
InChI=1S/C16H36N4O4/c21-13-9-17-1-2-18(10-14-22)5-6-20(12-16-24)8-7-19(4-3-17)11-15-23/h21-24H,1-16H2 |
Clé InChI |
YPHIRJIQSXLKOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1CCO)CCO)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)


![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)

![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
